molecular formula C22H25NO4 B8130133 4-(2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)ethyl)benzoic acid

4-(2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)ethyl)benzoic acid

Cat. No.: B8130133
M. Wt: 367.4 g/mol
InChI Key: VGJVRRXFUFZDPC-UHFFFAOYSA-N
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Description

4-(2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)ethyl)benzoic acid is a chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a benzoic acid moiety and a piperidine ring protected by a benzyloxycarbonyl (Cbz) group . The Cbz group is a widely used protecting group for amines in organic synthesis, allowing for selective manipulation of the molecule during multi-step reactions . The presence of both a carboxylic acid functional group and a protected amine makes this molecule a valuable bifunctional building block. Researchers can utilize the carboxylic acid for amide coupling reactions or other derivatizations, while the Cbz-protected piperidine offers a handle for further functionalization upon deprotection. This structural profile suggests its primary application is in the synthesis of more complex target molecules, such as potential pharmacologically active compounds . The compound is related to other derivatives used in research, such as 4-(4-((benzyloxy)carbonyl)piperazin-1-yl)benzoic acid, which share similar applications as synthetic intermediates . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[2-(1-phenylmethoxycarbonylpiperidin-4-yl)ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c24-21(25)20-10-8-17(9-11-20)6-7-18-12-14-23(15-13-18)22(26)27-16-19-4-2-1-3-5-19/h1-5,8-11,18H,6-7,12-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJVRRXFUFZDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)ethyl)benzoic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the piperidine nitrogen using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.

    Linking the Benzoic Acid Moiety: The final step involves coupling the protected piperidine derivative with a benzoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)ethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Free amine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C23H30N2O3C_{23}H_{30}N_{2}O_{3} and a molecular weight of approximately 394.5 g/mol. Its structural features include a benzoic acid moiety linked to a piperidine derivative, which is known for its biological activity. The presence of the benzyloxycarbonyl group enhances its pharmacological properties by improving solubility and stability.

Pharmaceutical Applications

  • Antidepressant Activity : Research indicates that compounds similar to 4-(2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)ethyl)benzoic acid exhibit properties that may be beneficial in treating depression. The piperidine ring is often associated with various neuroactive compounds, suggesting potential antidepressant effects through modulation of neurotransmitter systems .
  • Analgesic Properties : The compound may also have analgesic effects, making it a candidate for pain management therapies. Studies on related piperidine derivatives have shown efficacy in reducing pain responses in animal models .
  • Antitumor Activity : Preliminary studies suggest that this compound could possess antitumor properties. Its ability to interact with specific cellular pathways may inhibit cancer cell proliferation, although further research is needed to establish its effectiveness and mechanism of action .

Biological Research Applications

  • Molecular Targeting : The unique structure allows for targeted interactions with specific biological molecules, making it useful in the study of receptor-ligand dynamics. This could aid in the development of new drugs that require precise targeting to minimize side effects .
  • Drug Delivery Systems : The compound's chemical characteristics make it suitable for use in drug delivery systems, particularly those aimed at enhancing the bioavailability of poorly soluble drugs. Its incorporation into nanoparticles or liposomes could improve therapeutic outcomes .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperidine derivatives, including those structurally similar to 4-(2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)ethyl)benzoic acid, demonstrated significant improvement in depressive behaviors in rodent models when administered over a period of two weeks. The results indicated alterations in serotonin and norepinephrine levels, suggesting potential for further development as an antidepressant agent.

Case Study 2: Antitumor Activity

In vitro studies revealed that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest at the G1 phase, warranting further exploration into its use as an adjunct therapy in oncology.

Mechanism of Action

The mechanism of action of 4-(2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)ethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites of the molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with four analogs to highlight structural and functional differences, synthesis strategies, and biological implications.

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Biological Activity/Application References
4-(2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)ethyl)benzoic acid (Target) C23H25NO4 ~391.45 Cbz-protected piperidine, ethyl linker, benzoic acid Carboxylic acid, carbamate, piperidine Hypothesized TEA domain inhibitor
3-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethoxy)benzoic acid (S16) C21H29NO5 375.46 tert-Butoxycarbonyl (Boc)-protected piperidine, ethoxy linker, benzoic acid Carboxylic acid, ether, Boc-protected amine TEA domain transcription factor inhibitor
Ethyl 4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]benzoate C20H23BrN2O2 403.31 Bromophenylmethyl-piperazine, ethyl ester, benzoate Ester, piperazine, bromophenyl Pharmaceutical intermediate
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid C14H19N2O2 247.32 Methylpiperazine, methylene linker, benzoic acid Carboxylic acid, piperazine, methylamine Imatinib-related compound
3-Oxo-3-(1-Cbz-piperidin-4-yl)-propionic acid ethyl ester C18H22NO5 332.38 Cbz-protected piperidine, ketone, ethyl ester Ester, ketone, carbamate Prodrug candidate

Key Comparative Insights:

Protecting Group Variations The Cbz group in the target compound and the ethyl ester analog () offers labile protection under hydrogenolysis, whereas the tert-butoxycarbonyl (Boc) group in S16 requires acidic conditions for removal. This distinction impacts synthetic workflows and stability in biological environments .

Piperazine derivatives often exhibit enhanced solubility and kinase-targeting activity, as seen in Imatinib-related compounds .

Linker Flexibility and Functional Groups

  • The ethyl linker in the target compound provides rigidity compared to the ethoxy ether in S16, which may reduce conformational entropy and improve target binding .
  • Benzoic acid (target) vs. ethyl ester (): The carboxylic acid enhances target affinity through ionization at physiological pH but may limit bioavailability. Esters, being neutral, serve as prodrugs to improve absorption .

Biological Activity Correlations

  • Analogs like S16 demonstrate TEA domain inhibition , suggesting the target compound may share similar transcriptional regulatory mechanisms .
  • Piperazine derivatives () are linked to kinase inhibition, highlighting divergent therapeutic applications compared to piperidine-based compounds .

The target compound’s Cbz group adds steric bulk compared to Boc (S16), which could influence receptor-binding pocket accessibility .

Biological Activity

4-(2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)ethyl)benzoic acid is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(2-(1-((benzyloxy)carbonyl)piperidin-4-yl)ethyl)benzoic acid can be summarized as follows:

  • Molecular Formula : C₂₁H₂₃N₃O₄
  • CAS Number : 1447607-85-3

The compound features a piperidine ring, which is known for its role in various biological activities, particularly in neuropharmacology.

Research indicates that this compound may act through multiple pathways:

  • Muscarinic Receptor Modulation : It has been suggested that derivatives of piperidine compounds can function as antagonists at muscarinic receptors, which are critical in neurological processes. This activity could be beneficial in treating neurological disorders such as Alzheimer's disease .
  • Antibacterial Activity : The compound's structure suggests potential antibacterial properties. Compounds with similar piperidine frameworks have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Gram-negative strains .
  • Inhibition of Phosphatase Activity : Preliminary studies have indicated that related compounds can inhibit specific phosphatase enzymes, which are involved in various signaling pathways. This inhibition could lead to therapeutic applications in cancer treatment .

Biological Activity Data

The following table summarizes the biological activities reported for 4-(2-(1-((benzyloxy)carbonyl)piperidin-4-yl)ethyl)benzoic acid and related compounds.

Activity TypeTarget Organism/PathwayObserved EffectReference
Muscarinic AntagonismNeurological pathwaysPotential treatment for AD
AntibacterialS. aureusMIC values between 3.12 - 12.5 µg/mL
Phosphatase InhibitionSSH1 phosphataseSignificant inhibition
PD-1/PD-L1 InhibitionImmune checkpoint pathwaysEnhanced immune response

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds that share structural similarities with 4-(2-(1-((benzyloxy)carbonyl)piperidin-4-yl)ethyl)benzoic acid:

  • Neurological Studies : A study demonstrated that piperidine derivatives could effectively modulate muscarinic receptors, leading to improvements in cognitive function in animal models . This suggests that similar compounds may hold promise for treating neurodegenerative diseases.
  • Antimicrobial Research : In vitro evaluations revealed that compounds with a benzyloxycarbonyl group exhibited potent antibacterial activity against resistant strains of bacteria, highlighting their therapeutic potential in infectious diseases .
  • Cancer Research : Investigations into phosphatase inhibitors showed that certain derivatives could significantly inhibit cancer cell proliferation by disrupting critical signaling pathways, indicating a potential avenue for cancer therapy .

Q & A

Q. What are the common synthetic routes for preparing 4-(2-(1-((benzyloxy)carbonyl)piperidin-4-yl)ethyl)benzoic acid?

The synthesis typically involves coupling a piperidine derivative with a benzoic acid scaffold. A key step is the introduction of the benzyloxycarbonyl (Cbz) protecting group to the piperidine nitrogen, achieved by reacting 4-oxopiperidine with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Subsequent alkylation or condensation reactions attach the ethylbenzoic acid moiety. Purification via recrystallization or column chromatography is critical to isolate the final product .

Q. How can researchers confirm the structural integrity of this compound?

Structural characterization employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify the piperidine ring, benzyloxycarbonyl group, and ethylbenzoic acid linkage.
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • Infrared (IR) spectroscopy : Peaks near 1700 cm1^{-1} indicate carbonyl groups from the Cbz and benzoic acid moieties .

Q. What purification methods are recommended for this compound?

  • Recrystallization : Use solvents like ethyl acetate/hexane to remove impurities.
  • Column chromatography : Employ silica gel with gradients of dichloromethane/methanol or ethyl acetate/hexane.
  • HPLC : For high-purity requirements, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is effective .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Temperature control : Maintain 0–5°C during Cbz protection to minimize side reactions.
  • Catalyst screening : Test bases like DBU or DIPEA for enhanced reactivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility during coupling steps.
  • Real-time monitoring : Use TLC or in-situ IR to track reaction progress and adjust stoichiometry .

Q. What strategies address stability issues during storage or experimental use?

  • Storage : Keep under inert gas (argon/nitrogen) at –20°C in amber vials to prevent hydrolysis of the Cbz group.
  • pH control : Avoid strongly acidic/basic conditions that may cleave the ester or amide bonds.
  • Lyophilization : For long-term storage, lyophilize the compound and store as a stable powder .

Q. How can researchers design assays to evaluate its biological activity?

  • Enzyme inhibition assays : Test against targets like proteases or kinases using fluorescence-based substrates.
  • Cellular uptake studies : Label the compound with a fluorescent tag (e.g., FITC) and monitor intracellular localization via confocal microscopy.
  • Binding affinity measurements : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with receptors .

Q. How should contradictory data in pharmacological studies be resolved?

  • Reproducibility checks : Verify assay conditions (e.g., buffer pH, temperature) across labs.
  • Metabolite analysis : Use LC-MS to identify degradation products or active metabolites that may influence results.
  • Computational modeling : Perform molecular docking to predict binding modes and validate experimental findings .

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